molecular formula C6H12N2O3S B2620194 2-(1,1-Dioxo-1lambda6-thiolan-3-yl)acetohydrazide CAS No. 515169-85-4

2-(1,1-Dioxo-1lambda6-thiolan-3-yl)acetohydrazide

Cat. No.: B2620194
CAS No.: 515169-85-4
M. Wt: 192.23
InChI Key: BHPBLQYIHLJARH-UHFFFAOYSA-N
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Description

2-(1,1-Dioxo-1lambda6-thiolan-3-yl)acetohydrazide is a chemical compound with the molecular formula C6H12N2O3S and a molecular weight of 192.24 g/mol It is known for its unique structural features, including a thiolane ring with a dioxo substitution and an acetohydrazide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,1-Dioxo-1lambda6-thiolan-3-yl)acetohydrazide typically involves the reaction of 3-thiopheneacetic acid with hydrazine hydrate under controlled conditions. The reaction proceeds through the formation of an intermediate, which is then oxidized to yield the final product . The reaction conditions often include:

    Temperature: Room temperature to moderate heating

    Solvent: Commonly used solvents include ethanol or methanol

    Catalysts: No specific catalysts are required, but the reaction may be facilitated by the presence of a base such as sodium hydroxide

Industrial Production Methods

In an industrial setting, the production of this compound may involve bulk synthesis techniques, including continuous flow reactors to ensure consistent product quality and yield. The process may also incorporate purification steps such as recrystallization or chromatography to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

2-(1,1-Dioxo-1lambda6-thiolan-3-yl)acetohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can convert the dioxo group to other functional groups, such as hydroxyl groups.

    Substitution: The acetohydrazide group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Solvents: Aqueous or organic solvents depending on the reaction type

Major Products Formed

The major products formed from these reactions include various substituted thiolane derivatives, which can be further utilized in different applications .

Scientific Research Applications

2-(1,1-Dioxo-1lambda6-thiolan-3-yl)acetohydrazide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(1,1-Dioxo-1lambda6-thiolan-3-yl)acetohydrazide involves its interaction with specific molecular targets, leading to various biological effects. The compound may interact with enzymes or receptors, modulating their activity and triggering specific cellular pathways. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential in modulating oxidative stress and inflammatory responses .

Comparison with Similar Compounds

Similar Compounds

  • 2-(1,1-Dioxo-1lambda6-thiolan-3-yl)acetic acid
  • 2-[(1,1-Dioxo-1lambda6-thiolan-3-yl)amino]acetic acid hydrochloride

Uniqueness

Compared to similar compounds, 2-(1,1-Dioxo-1lambda6-thiolan-3-yl)acetohydrazide stands out due to its acetohydrazide group, which imparts unique reactivity and potential biological activities. This structural feature allows for diverse chemical modifications and applications in various fields .

Properties

IUPAC Name

2-(1,1-dioxothiolan-3-yl)acetohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O3S/c7-8-6(9)3-5-1-2-12(10,11)4-5/h5H,1-4,7H2,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHPBLQYIHLJARH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC1CC(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

515169-85-4
Record name 2-(1,1-dioxo-1lambda6-thiolan-3-yl)acetohydrazide
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